molecular formula C15H17N3O2 B028006 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate CAS No. 68808-54-8

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate

Cat. No. B028006
CAS RN: 68808-54-8
M. Wt: 271.31 g/mol
InChI Key: UXNRBAJNAWIPGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Trp-P-1 has been achieved through various chemical routes. A notable method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates and subsequent conversion to the amino compound via Curtius rearrangement (Akimoto, Kawai, & Nomura, 1985). This method has been pivotal in studying the chemical and biological properties of Trp-P-1.

Molecular Structure Analysis

The molecular structure of Trp-P-1 has been confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. The structure is characterized by a pyrido[4,3-b]indole core with amino and methyl groups at specific positions, which are crucial for its mutagenic activity. The precise arrangement of these functional groups plays a significant role in the interaction of Trp-P-1 with DNA and its overall biological activity.

Chemical Reactions and Properties

Trp-P-1 undergoes metabolic activation in biological systems, which is essential for its mutagenic and carcinogenic effects. This activation involves enzymatic conversion to hydroxylated intermediates, which can then form adducts with DNA. The study by Hashimoto, Shudo, & Okamoto (1980) identified 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole as an active metabolite of Trp-P-2, a compound closely related to Trp-P-1, indicating a similar pathway might be involved for Trp-P-1 (Hashimoto, Shudo, & Okamoto, 1980).

Scientific Research Applications

Application 1: Apoptosis Induction in Rat Splenocytes, Thymocytes, and Hepatocytes

  • Summary of Application: Trp-P-1 is known to induce apoptosis in rat splenocytes, thymocytes, and hepatocytes . This process involves the activation of caspase-3-like proteases, which are markers of apoptosis .
  • Methods of Application: Trp-P-1 is incorporated into these cells in a dose- and time-dependent manner through monoamine transporters . The uptake of Trp-P-1 into these cells is significantly competed by dopamine and serotonin, and inhibitors of dopamine and serotonin transporters markedly suppress the uptake of Trp-P-1 .
  • Results or Outcomes: The inhibition of monoamine transporters using specific inhibitors partially suppressed Trp-P-1-induced cell death in these cells . In hepatocytes, the inhibition of transporters prevented Trp-P-1-induced morphological changes and activation of caspase-3 .

Application 2: Enhancement of UV-induced Lethality and Mutation Frequency

  • Summary of Application: Trp-P-1 has been found to enhance UV-induced lethality and mutation frequency in Escherichia coli by inhibiting the repair of UV-induced DNA damage .

Application 3: Induction of Necrosis in Rat Splenocytes

  • Summary of Application: Trp-P-1 is known to induce necrosis in rat splenocytes . This process involves the activation of caspase-3-like proteases .
  • Methods of Application: Trp-P-1 is incorporated into these cells in a dose-dependent manner . The uptake of Trp-P-1 into these cells is significantly competed by dopamine and serotonin .
  • Results or Outcomes: The inhibition of monoamine transporters using specific inhibitors partially suppressed Trp-P-1-induced cell death in these cells . In hepatocytes, the inhibition of transporters prevented Trp-P-1-induced morphological changes and activation of caspase-3 .

Application 4: Mutagenesis

  • Summary of Application: Trp-P-1 is highly mutagenic in the Ames test . Investigations have shown that broiled fish, fried beef and commercial beef extracts, and protein pyrolysates contain this mutagen .

Application 5: Neurotoxic Action

  • Summary of Application: Trp-P-1 is known to show neurotoxic action because of reduction of the catecholamine synthesis-related enzyme activity in clonal rat pheochromocytoma PC12h cells .

Application 6: Presence in Cooked Foods

  • Summary of Application: Trp-P-1 is found in the charred parts of cooked foods, such as broiled fish, fried beef and commercial beef extracts, and protein pyrolysates .

Safety And Hazards

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate is derived from 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), which is a known mutagen/carcinogen . Therefore, it should be handled with caution.

Future Directions

One study suggests that reducing the absorption of Trp-P-1, the parent compound of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, in the intestines could be a promising strategy for reducing its mutagenicity .

properties

IUPAC Name

acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRBAJNAWIPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021416
Record name Trp-P-1 acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate

CAS RN

75104-43-7, 68808-54-8
Record name 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?)
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Record name 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trp-P-1 acetate
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Record name 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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